1-Phenylphosphetane

Description

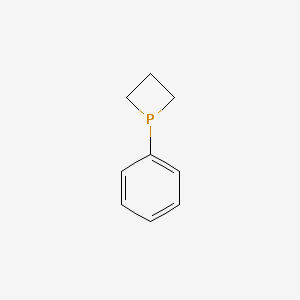

1-Phenylphosphetane is a four-membered heterocyclic compound containing one phosphorus atom and a phenyl substituent. Its structure consists of a phosphacyclobutane ring (a saturated four-membered ring with one phosphorus atom) bonded to a phenyl group at the 1-position. This compound belongs to the broader class of organophosphorus compounds, which are notable for their applications in coordination chemistry, catalysis, and materials science. The small ring size of phosphetanes imparts significant ring strain, influencing their reactivity and stability compared to larger phosphacycloalkanes like phospholanes (five-membered) or phosphorinanes (six-membered) .

Key properties of this compound include:

- Molecular formula: C₉H₁₁P

- Molecular weight: 150.16 g/mol

- Structural features: Planar phosphorus atom with sp³ hybridization, strained four-membered ring system.

Phosphetanes are less common than their nitrogen-containing analogs (azetidines) due to synthetic challenges, but their unique electronic and steric profiles make them valuable in ligand design for transition-metal catalysis .

Properties

Molecular Formula |

C9H11P |

|---|---|

Molecular Weight |

150.16 g/mol |

IUPAC Name |

1-phenylphosphetane |

InChI |

InChI=1S/C9H11P/c1-2-5-9(6-3-1)10-7-4-8-10/h1-3,5-6H,4,7-8H2 |

InChI Key |

JEUCPWKTCKGWFP-UHFFFAOYSA-N |

Canonical SMILES |

C1CP(C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

1-Phenylphosphetane can be synthesized through several methods. One common synthetic route involves the reaction of dilithium phenylphosphide with 1,3-dichloropropane or 1,2-dichloroethane. This reaction typically takes place in tetrahydrofuran (THF) as a solvent. The resulting this compound can be isolated by distillation under reduced pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Phenylphosphetane undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it into different phosphine derivatives.

Substitution: It can participate in substitution reactions where the phenyl group or the phosphorus atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Phenylphosphetane has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex phosphorus-containing compounds.

Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism by which 1-Phenylphosphetane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in various catalytic processes. Its strained ring structure makes it highly reactive, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key differences between 1-phenylphosphetane and structurally related organophosphorus compounds:

Key Observations :

- Ring Strain : this compound’s four-membered ring confers higher reactivity compared to acyclic analogs like p,p-phenylphosphonic dichloride, which lack ring strain but are more hydrolytically active due to P=O and Cl groups .

- Electronic Effects: The phosphorus atom in this compound is less electrophilic than in phosphoryl or phosphonothioic derivatives (e.g., ), making it more suitable for coordinating electron-rich transition metals .

- Steric Profile : Bulky substituents in 1-diphenylphosphoryl-4-methyl-1-phenylpentan-3-one () limit its use in catalysis, whereas this compound’s compact structure enables tighter metal-ligand interactions .

Reactivity and Catalytic Performance

- Ring-Opening Reactions : this compound undergoes ring-opening under acidic or oxidative conditions, unlike p,p-phenylphosphonic dichloride, which reacts via nucleophilic substitution at phosphorus .

- Ligand Efficiency : In coordination chemistry, this compound’s strained ring enhances metal-ligand bond strength, outperforming larger phospholanes in certain palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.